molecular formula C13H11N3O2 B13213020 5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione

5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione

Cat. No.: B13213020
M. Wt: 241.24 g/mol
InChI Key: LZXORCZULSMAHG-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The presence of a methyl group at the 5-position and a phenyl group at the 3-position further defines its structure. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of a substituted pyrrole with a suitable pyrimidine precursor under acidic or basic conditions can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H11N3O2/c1-15-8-7-10-11(15)12(17)16(13(18)14-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,18)

InChI Key

LZXORCZULSMAHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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